Dimethyl 2-(cyclopropylmethyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(cyclopropylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMOTFPGCNSWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dimethyl 2 Cyclopropylmethyl Malonate
Established Synthetic Routes to Dimethyl 2-(cyclopropylmethyl)malonate
The synthesis of this compound has been approached through several established methods, primarily revolving around the alkylation of dimethyl malonate.
Traditional Malonate Alkylation Approaches
The most common method for synthesizing this compound is through the alkylation of dimethyl malonate. evitachem.com This reaction typically involves treating dimethyl malonate with cyclopropylmethyl bromide in the presence of a suitable base, such as sodium ethoxide. The base facilitates the formation of an enolate intermediate from dimethyl malonate, which then acts as a nucleophile, attacking the cyclopropylmethyl bromide in a nucleophilic substitution reaction. evitachem.com The reaction is generally carried out under reflux conditions to ensure optimal temperature and concentration for maximizing the yield. evitachem.com
A similar approach involves the use of a base like sodium hydroxide (B78521) to deprotonate the dimethyl malonate, followed by reaction with a benzyl (B1604629) halide derivative. While not specific to the cyclopropylmethyl group, this general methodology highlights the common strategy of base-mediated alkylation of malonic esters.
The reaction conditions for these traditional alkylation approaches can be summarized as follows:
| Reactants | Base | Solvent | Conditions | Yield |
| Dimethyl malonate, Cyclopropylmethyl bromide | Sodium ethoxide | Not specified | Reflux | Not specified |
| Dimethyl malonate, m-chlorobenzyl chloride | Sodium hydroxide | Dimethylacetamide | Room temperature | Not specified |
This table is based on general malonate alkylation strategies and specific examples found in the literature.
Alternative Precursor Strategies for this compound Synthesis
While direct alkylation of dimethyl malonate is prevalent, alternative strategies may involve the synthesis of dimethyl malonate itself from different precursors. One traditional method for producing dimethyl malonate involves cyanide esterification, starting from chloroacetic acid. chemicalbook.com In this process, chloroacetic acid is neutralized to sodium chloroacetate (B1199739), which is then cyanated to form sodium cyanoacetate. chemicalbook.com Subsequent hydrolysis and esterification with methanol (B129727) yield dimethyl malonate. chemicalbook.com Another approach is the catalytic carbonylation of chloroacetate with carbon monoxide and methanol. chemicalbook.com Although technologically advanced, this method involves complex processes and harsh reaction conditions. chemicalbook.com These routes provide the precursor necessary for the subsequent alkylation to form this compound.
Catalytic Synthesis of this compound and Its Precursors
Catalysis offers more efficient and selective pathways for the synthesis of malonate derivatives, including this compound. Both homogeneous and heterogeneous catalysis have been explored for these transformations.
Homogeneous Catalysis in Malonate Derivatization
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively used in malonate derivatization. matthey.com Transition metal catalysts, such as palladium, nickel, and copper complexes, can facilitate the C-C bond formation between dimethyl malonate and cyclopropylmethyl electrophiles under milder conditions and with improved regioselectivity compared to traditional methods. evitachem.com For instance, Pd(0) catalysts can activate cyclopropylmethyl bromides for nucleophilic attack by the malonate enolate. evitachem.com
Organocatalysis provides a metal-free alternative for enantioselective alkylation. evitachem.com Chiral amines or bifunctional catalysts can be used to generate nucleophilic enolates. For example, Cinchona alkaloid derivatives have been shown to catalyze the addition of dimethyl malonate to related electrophiles with good enantiomeric excess. evitachem.com Heterobimetallic complexes, acting as both a Lewis acid and a Brønsted base, have also been developed for asymmetric Michael additions of dimethyl malonate. nih.govresearchgate.net
Phase-transfer catalysis (PTC) is another efficient homogeneous method for the enantioselective α-alkylation of malonates. frontiersin.org Chiral phase-transfer catalysts can be employed to produce chiral α,α-dialkylmalonates in high chemical yields and with excellent enantioselectivities. frontiersin.org
Heterogeneous Catalytic Methods for this compound Production
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the principles can be applied to the synthesis of its precursors. For instance, the hydrogenation of carboxylic acid derivatives, a related transformation, can be promoted by both heterogeneous and homogeneous catalysts. rsc.org Bifunctional supported metal catalysts are often used in these reactions. rsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of chemicals more environmentally friendly. In the context of malonate synthesis, this can involve several strategies.
One key aspect is the use of safer and more sustainable reagents. For example, replacing hazardous reagents like malonyl dichlorides with more environmentally benign alternatives is a goal. mdpi.com Another approach is the use of enzymatic catalysis. For instance, immobilized Candida antarctica lipase (B570770) B has been used for the synthesis of malonate polyesters in solvent-less conditions, demonstrating the potential of biocatalysis in malonate chemistry. unit.no
The development of solvent-free or solvent-minimized reaction conditions is another important principle. Microwave-assisted synthesis of related malonate derivatives has been shown to offer short reaction times, high yields, and the absence of solvents and catalysts. mdpi.com Furthermore, the use of deep eutectic solvents (DESs) as sustainable and non-innocent reaction media is being explored for related organic transformations, offering a greener alternative to traditional volatile organic solvents. mdpi.com
Improving atom economy is also a central tenet of green chemistry. rsc.org In the synthesis of malonate derivatives, choosing starting materials and reaction pathways that maximize the incorporation of all materials used in the process into the final product is crucial for minimizing waste.
Solvent-Free and Aqueous Medium Approaches
In an effort to reduce the environmental impact of organic synthesis, significant research has been directed towards minimizing or eliminating the use of volatile organic solvents. Two promising strategies in this regard are solvent-free synthesis, often facilitated by microwave irradiation or mechanochemistry, and the use of water as a reaction medium.
Solvent-Free Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of malonic ester synthesis, microwave irradiation can facilitate the alkylation of dimethyl malonate under solvent-free conditions. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, related transformations provide a strong proof of principle. For instance, the solvent-free alkylation of dimethyl malonate with various benzyl alcohols has been successfully achieved using a ferric chloride/silica gel mixture as a catalyst under microwave irradiation, affording the corresponding benzylic derivatives in high yields. This approach suggests that a similar strategy could be effectively applied to the reaction of dimethyl malonate with cyclopropylmethanol (B32771) or a suitable derivative.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers another avenue for solvent-free synthesis. The Michael addition of dimethyl malonate to various acceptors has been successfully performed under mechanochemical conditions, demonstrating the feasibility of forming carbon-carbon bonds without the need for a solvent. This technique could potentially be adapted for the direct alkylation of dimethyl malonate with a suitable cyclopropylmethyl electrophile.
Aqueous Medium Approaches:
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Phase-transfer catalysis (PTC) is a particularly effective technique for conducting reactions between water-insoluble organic substrates and water-soluble reagents. In the synthesis of malonate derivatives, PTC can facilitate the deprotonation of the malonate by an aqueous base and its subsequent alkylation by an organic halide.
A patented process for the C-alkylation of malonic esters highlights the use of phase-transfer agents in the synthesis of a structurally similar compound, dimethyl cyclopropane-1,1-dicarboxylate. phasetransfercatalysis.com In this process, the reaction of a dialkyl malonate with an alkyl halide is carried out in the presence of potassium carbonate as a base and a phase-transfer catalyst, such as a tetraalkylammonium salt. phasetransfercatalysis.com This methodology can be directly applied to the synthesis of this compound by using cyclopropylmethyl bromide as the alkylating agent. The use of an aqueous solution of the phase-transfer catalyst demonstrates the viability of conducting this transformation in a biphasic system. phasetransfercatalysis.com
| Reaction Type | Conditions | Reactants | Product | Yield (%) | Reference |
| Microwave-assisted | Solvent-free, FeCl₃/SiO₂ | Dimethyl malonate, Benzyl alcohol | Dimethyl 2-benzylmalonate | High (not specified) | austinpublishinggroup.com |
| Phase-Transfer Catalysis | Aqueous/Organic Biphasic, K₂CO₃, TBAB | Dimethyl malonate, 1,2-dichloroethane | Dimethyl cyclopropane-1,1-dicarboxylate | >98% conversion | google.com |
Atom-Economy and Waste Minimization Strategies
The principles of green chemistry emphasize the importance of designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy) and minimize the generation of waste.
Atom Economy:
CH₂(COOCH₃)₂ + CH₃ONa + C₃H₅CH₂Br → C₃H₅CH₂CH(COOCH₃)₂ + NaBr + CH₃OH
The atom economy for this reaction can be calculated as:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
Waste Minimization:
Waste in chemical processes is often categorized by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. In malonic ester synthesis, the primary sources of waste include the salt byproduct from the neutralization of the base and any solvents used for reaction and purification.
Strategies to minimize waste in the synthesis of this compound include:
Catalyst Recycling: Employing heterogeneous or recyclable catalysts can significantly reduce waste streams.
Solvent Reduction/Elimination: As discussed in the previous section, adopting solvent-free or aqueous conditions drastically cuts down on solvent waste.
Process Optimization: A process for the C-alkylation of malonic esters using phase-transfer catalysis demonstrates how optimizing reaction conditions can lead to high conversions (>98%), thereby minimizing the amount of unreacted starting materials that would need to be separated and potentially discarded. google.com This process also allows for the recycling of the solvent and excess alkyl halide. google.com
Byproduct Valorization: While not always feasible, exploring potential applications for byproducts can turn a waste stream into a valuable resource.
| Metric | Traditional Synthesis (Illustrative) | Improved Synthesis (e.g., PTC) |
| Atom Economy | Moderate | Improved with catalytic base systems |
| E-Factor | Higher due to salt and solvent waste | Lower due to solvent reduction and catalyst recycling |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous flow synthesis, has gained significant traction as a powerful technology for chemical production, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of this compound is well-suited for adaptation to a continuous flow regime.
A continuous flow setup for this synthesis would typically involve pumping a solution of dimethyl malonate and a base through a heated reactor coil or a packed-bed reactor, followed by the introduction of cyclopropylmethyl bromide at a specific point. The reaction mixture would then continue to flow through the reactor for a defined residence time to ensure complete conversion.
While specific literature on the continuous flow synthesis of this compound is limited, the successful continuous-flow synthesis of other cyclopropane (B1198618) derivatives and related compounds demonstrates the potential of this technology. For instance, the straightforward, continuous-flow synthesis of cyclopropyl (B3062369) carbaldehydes and ketones has been achieved using a packed-bed reactor containing a reusable acid catalyst. mdpi.com This highlights the feasibility of performing reactions involving the formation of cyclopropyl-containing molecules in a continuous manner.
The alkylation of malonates is a reaction that can be readily translated to a microreactor or flow chemistry setup. The enhanced mixing and temperature control offered by these systems can lead to improved reaction efficiency and selectivity, potentially minimizing the formation of dialkylated byproducts, which can be a challenge in batch reactions. wikipedia.org
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours | Minutes |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Productivity | Lower | Higher throughput |
Asymmetric Synthesis of Chiral Analogues and Derivatives of this compound
The introduction of a chiral center into a molecule can have a profound impact on its biological activity. As such, the development of methods for the asymmetric synthesis of chiral analogues of this compound is of significant interest. The α-carbon of the malonate is a prochiral center, and its enantioselective alkylation can lead to the formation of valuable chiral building blocks.
Phase-transfer catalysis has proven to be a highly effective method for achieving enantioselective alkylation of malonates. This is typically accomplished by using a chiral, non-racemic quaternary ammonium (B1175870) salt as the phase-transfer catalyst. These catalysts can create a chiral environment around the enolate, leading to a preferential attack on one face of the electrophile.
Several studies have demonstrated the successful asymmetric alkylation of various malonates with high enantioselectivities using chiral phase-transfer catalysts. For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates under phase-transfer catalytic conditions has produced the corresponding α-methyl-α-alkylmalonates in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). nih.gov Although this example involves a different malonate substrate, the principles can be extended to the asymmetric synthesis of this compound by employing a suitable chiral phase-transfer catalyst.
The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity. Catalysts derived from cinchona alkaloids are commonly used for this purpose. The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the reaction.
| Catalyst Type | Electrophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Quaternary Ammonium Salt | Benzyl Bromide | Toluene | 90-99 | 91-99 | researchgate.net |
| Chiral Quaternary Ammonium Salt | Allyl Bromide | Toluene | 70-99 | 86-90 | researchgate.net |
| Chiral Quaternary Ammonium Salt | Propargyl Bromide | Toluene | 70 | 66 | researchgate.net |
This data, from the alkylation of a related malonate, suggests that a similar approach for the synthesis of chiral this compound could yield products with high enantiopurity.
Mechanistic Investigations of Chemical Transformations Involving Dimethyl 2 Cyclopropylmethyl Malonate
Reactivity Profiles of the Malonate Diester Moiety
The malonate diester portion of Dimethyl 2-(cyclopropylmethyl)malonate is characterized by a methylene (B1212753) group alpha to two carbonyl groups. This structural feature renders the alpha-proton acidic and susceptible to a variety of chemical transformations typical of active methylene compounds.
Nucleophilic Alkylation Reactions and Their Mechanistic Pathways
The synthesis of this compound itself is often achieved through the nucleophilic alkylation of dimethyl malonate. evitachem.com This reaction proceeds via the formation of a resonance-stabilized enolate anion upon treatment of dimethyl malonate with a suitable base, such as sodium ethoxide. wikipedia.orgucalgary.ca The resulting enolate then acts as a nucleophile, attacking an electrophilic carbon, in this case, the carbon atom of cyclopropylmethyl bromide, in a typical S\textsubscript{N}2 reaction. wikipedia.orgjove.com
| Reaction Step | Description | Key Intermediates |
| Deprotonation | A base, such as an alkoxide, removes the acidic alpha-proton from the malonate ester. | Enolate anion |
| Nucleophilic Attack | The enolate anion attacks the electrophilic carbon of an alkyl halide. | Alkylated malonate ester |
Hydrolysis and Transesterification Mechanisms of this compound
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. ucalgary.cajove.com
Base-Catalyzed Hydrolysis (Saponification): This is a common method for the hydrolysis of esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, yielding a carboxylate salt. Acidification of the reaction mixture then protonates the carboxylate to give the dicarboxylic acid. A highly efficient selective monohydrolysis of symmetric dialkyl malonates can be achieved using 0.8-1.2 equivalents of aqueous potassium hydroxide with a co-solvent like THF or acetonitrile (B52724) at 0°C. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is formed. This process is reversible.
Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can occur if an alkoxide base is used that does not correspond to the alkyl groups of the ester. For instance, using sodium ethoxide with this compound could lead to the formation of diethyl or ethyl methyl esters. To prevent this, the base used in reactions involving malonic esters typically matches the ester's alcohol component (e.g., sodium methoxide for dimethyl esters). wikipedia.orgwikipedia.org
| Reaction | Conditions | Mechanism | Product |
| Hydrolysis | Aqueous acid or base | Nucleophilic acyl substitution | 2-(cyclopropylmethyl)malonic acid |
| Transesterification | Alcohol and acid or base catalyst | Nucleophilic acyl substitution | Different malonate esters |
Decarboxylation Pathways Leading to Substituted Esters and Carboxylic Acids
Upon hydrolysis of this compound to 2-(cyclopropylmethyl)malonic acid, the resulting dicarboxylic acid can undergo decarboxylation upon heating. wikipedia.orgucalgary.ca This reaction is characteristic of β-dicarboxylic acids and β-keto acids. jove.commasterorganicchemistry.com
The mechanism of decarboxylation involves a cyclic, six-membered transition state. jove.commasterorganicchemistry.com An internal electron redistribution leads to the cleavage of a C-C bond, releasing carbon dioxide and forming an enol intermediate. jove.com This enol then rapidly tautomerizes to the more stable final product, a substituted carboxylic acid. jove.com In the case of 2-(cyclopropylmethyl)malonic acid, the product of decarboxylation is 3-cyclopropylpropanoic acid.
| Step | Description | Key Feature |
| Cyclic Transition State | The malonic acid derivative forms a six-membered cyclic transition state upon heating. | Intramolecular hydrogen bond |
| C-C Bond Cleavage | The C-C bond between the alpha-carbon and one of the carboxyl groups breaks. | Release of carbon dioxide |
| Enol Formation | An enol intermediate is formed. | |
| Tautomerization | The enol tautomerizes to the final carboxylic acid product. | Formation of a stable C=O bond |
Knoevenagel Condensation and Related Enolate Chemistry
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org Malonate esters like this compound can serve as the active methylene component in this reaction. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgamazonaws.com
The mechanism begins with the deprotonation of the alpha-carbon of the malonate by the base to form a resonance-stabilized enolate. amazonaws.com This enolate then acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. amazonaws.com The resulting alkoxide intermediate is protonated to form an aldol-type adduct. researchgate.net Subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of an α,β-unsaturated product. wikipedia.orgresearchgate.net
The presence of the cyclopropylmethyl substituent on the alpha-carbon of this compound may introduce steric hindrance, potentially affecting the rate and yield of the condensation compared to unsubstituted malonates.
Reactions Involving the Cyclopropylmethyl Group
The cyclopropylmethyl group in this compound is a strained three-membered ring that can undergo ring-opening reactions under certain conditions.
Ring-Opening Reactions of the Cyclopropane (B1198618) Ring
The cyclopropylmethyl system is known to undergo ring-opening reactions, particularly through radical intermediates. rsc.orgpsu.edu The high strain energy of the cyclopropane ring (approximately 115 kJ/mol) provides a thermodynamic driving force for these reactions. psu.edu
When a radical is generated on the methylene carbon adjacent to the cyclopropane ring, a rapid rearrangement can occur to form a more stable homoallylic radical (a but-3-enyl radical). psu.edu This ring-opening is a β-scission process where the bond between the more substituted carbons of the cyclopropane ring typically cleaves. rsc.org The rate of this ring-opening is very fast, with the rate constant for the parent cyclopropylmethyl radical being approximately 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu
This ring-opening can be initiated by various methods that generate a radical at the alpha-position of the cyclopropylmethyl group. For example, treatment with radical initiators or certain transition metals could trigger this transformation. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring. rsc.org
| Intermediate | Reaction | Product | Key Feature |
| Cyclopropylmethyl radical | β-scission (ring-opening) | Homoallylic (but-3-enyl) radical | Relief of ring strain |
Rearrangement Reactions Involving the Cyclopropylmethyl Moiety
The cyclopropylmethyl system is classic for its propensity to undergo rearrangement reactions, particularly under conditions that generate a carbocation intermediate. While this compound itself is stable, its derivatives can be induced to form a cyclopropylmethyl cation, which rapidly equilibrates with other, less strained cationic species.
The primary mechanistic pathway involves the generation of a carbocation adjacent to the cyclopropane ring. This can be achieved, for example, by the departure of a leaving group from a functionalized derivative. The resulting cation is stabilized by the cyclopropane ring through a "bisected" conformation, where the empty p-orbital of the carbocation aligns with the C-C bonds of the ring. This delocalization, however, is relieved through rapid skeletal rearrangements. Two principal rearrangement pathways are observed for the cyclopropylmethyl cation:
Ring Expansion to a Cyclobutyl Cation: The cation can undergo a Wagner-Meerwein type rearrangement where one of the cyclopropane ring bonds migrates, leading to the formation of a more stable, albeit still strained, cyclobutyl cation.
Ring Opening to a Homoallylic Cation: Alternatively, the cation can undergo cleavage of a distal C-C bond in the cyclopropane ring to form an acyclic homoallylic (but-3-enyl) cation. This process is often highly favorable as it completely relieves the ring strain.
These pathways are part of a complex equilibrium known as the cyclopropylmethyl-cyclobutyl-homoallylic cation system. The distribution of products—cyclopropylmethyl, cyclobutyl, and homoallylic derivatives—depends heavily on the reaction conditions and the nature of the nucleophile that ultimately traps the cation. For instance, acid-catalyzed asymmetric rearrangement of cyclopropylcarbinol derivatives, driven by chiral Brønsted acids, can lead to enantioenriched homoallylic products through a desymmetrization of the prochiral cyclopropylcarbinyl cation. nih.gov Similarly, Lewis acid-mediated ring-opening of donor-acceptor cyclopropanes, such as trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, proceeds through zwitterionic intermediates to yield ring-opened products. organic-chemistry.org
Functionalization of the Cyclopropylmethyl Side Chain
Functionalization of the cyclopropylmethyl side chain can be achieved either by targeting the cyclopropane ring itself or the adjacent methylene group. The high p-character of the C-C bonds in the cyclopropane ring allows it to react with electrophiles and, in certain contexts, undergo nucleophilic attack, typically resulting in ring opening.
A prominent strategy for functionalizing the cyclopropyl (B3062369) ring involves its activation with both a donor and an acceptor group (D-A cyclopropanes). While this compound is not a classic D-A cyclopropane, derivatives can be designed to fit this archetype. Such activated systems are susceptible to nucleophilic ring-opening reactions catalyzed by transition metals. For example, Rh(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids serves as a powerful method for enantioselective C-C bond formation. nih.govacs.org This transformation yields chiral branched products containing multiple functional groups.
Another sophisticated method for functionalization involves a 1,2-metalate rearrangement. Stereospecific ring-opening of polysubstituted cyclopropyl boronic esters, mediated by alkynyllithium reagents, can provide access to various tertiary pinacol (B44631) boranes, which are versatile synthetic intermediates. acs.org This highlights a pathway where a derivative of the title compound could be borylated and subsequently functionalized via ring-opening.
Direct functionalization without ring-opening is more challenging. Hydrogenation of the cyclopropane ring is possible but typically requires harsh conditions (high pressure and temperature) and a potent catalyst, which may also affect the ester groups. Radical halogenation would likely favor substitution at the tertiary α-carbon of the malonate over the methylene bridge of the cyclopropylmethyl group due to radical stability.
Pericyclic Reactions and Rearrangements of this compound Derivatives
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by orbital symmetry rules. gprcp.ac.inadichemistry.com The parent compound, this compound, lacks the requisite conjugated π-system to participate directly in common pericyclic reactions like cycloadditions or electrocyclic reactions. However, appropriately functionalized derivatives can be potent substrates for such transformations.
A key derivative for pericyclic reactivity is a vinylcyclopropane (B126155). A derivative of this compound bearing a vinyl group on the cyclopropane ring could undergo a cdnsciencepub.commcmaster.ca-sigmatropic rearrangement, also known as the vinylcyclopropane-cyclopentene rearrangement. This reaction, which can be promoted thermally or by transition metals, converts the vinylcyclopropane into a cyclopentene (B43876) derivative. This process is a powerful tool for constructing five-membered rings.
While the parent compound cannot act as a diene or dienophile in a Diels-Alder reaction, a derivative containing a diene or a reactive alkene could readily participate. For example, converting one of the ester groups into a diene-containing alcohol ester would create a substrate for an intramolecular Diels-Alder reaction, a powerful strategy for the synthesis of complex polycyclic systems. The principles of pericyclic reactions are well-defined, involving the interaction of frontier molecular orbitals (HOMO and LUMO) of the reacting components. libretexts.orgmeta-synthesis.com
Radical Reactions and Single Electron Transfer Processes of this compound
The cyclopropylmethyl moiety is a renowned probe for detecting radical intermediates in reaction mechanisms. psu.edu This is due to the extremely rapid, unimolecular ring-opening of the cyclopropylmethyl radical to form the thermodynamically more stable but-3-enyl (homoallylic) radical. wikipedia.org This rearrangement is a first-order process with a well-calibrated rate constant, making it an effective "radical clock." mcmaster.cawikipedia.org
When a radical is generated on a molecule containing a cyclopropylmethyl group, there is a competition between the fast unimolecular ring-opening and any competing bimolecular reactions (e.g., trapping by a reagent). The formation of ring-opened products is considered strong evidence for the intermediacy of a radical. psu.eduresearchgate.net For this compound, a radical could be generated at the α-carbon of the malonate via hydrogen abstraction. The subsequent reactivity would be dictated by the competition between trapping this unrearranged radical (U•) and its rearrangement to the ring-opened radical (R•).
The rate of the competing bimolecular reaction (kR) can be determined from the product ratio and the known rate of the radical clock rearrangement (kr) using the following relationship:
kR = kr * ([Unrearranged Product]/[Rearranged Product]) / [Trapping Agent]
The table below outlines the key parameters of the cyclopropylmethyl radical clock.
| Parameter | Value | Reference |
| Reaction | Cyclopropylmethyl radical → But-3-enyl radical | wikipedia.org |
| Type | Unimolecular Radical Rearrangement | psu.edu |
| Rate Constant (kr) at 298 K | 8.6 × 107 s-1 | wikipedia.org |
| Driving Force | Relief of ring strain (approx. 115 kJ mol-1) | psu.edu |
| Mechanistic Signature | Formation of but-3-enyl substituted products | researchgate.net |
This radical clock methodology can be used to probe the lifetimes of radical intermediates and determine the absolute rate constants of fast radical reactions. cdnsciencepub.comwikipedia.org
Stereoselective Reactions and Diastereoselective Control in this compound Transformations
Controlling stereochemistry is a central theme in modern organic synthesis. For this compound, stereocontrol can be exerted either during its synthesis to create a chiral center at the α-carbon or in subsequent transformations of the molecule.
Stereoselective Synthesis: The creation of an enantiomerically enriched form of this compound can be achieved through the asymmetric alkylation of a malonate enolate. Two primary strategies have been developed for this purpose:
Chiral Auxiliaries: A prochiral malonate can be attached to a chiral auxiliary. The auxiliary shields one face of the resulting enolate, directing the incoming electrophile (cyclopropylmethyl bromide) to the opposite face, thus inducing diastereoselectivity. Subsequent removal of the auxiliary yields the chiral malonate product. nih.gov
Chiral Phase-Transfer Catalysis: The alkylation can be performed under phase-transfer conditions using a chiral catalyst, such as a derivative of a Cinchona alkaloid. The catalyst forms a chiral ion pair with the malonate enolate, creating a chiral environment that differentiates the two faces of the nucleophile, leading to an enantioselective reaction. researchgate.netfrontiersin.org
Diastereoselective and Enantioselective Transformations: Once a chiral center is installed, it can influence the stereochemical outcome of further reactions. For example, any modification to the ester groups or the side chain would proceed diastereoselectively.
Furthermore, enantioselective transformations can be performed on derivatives of the title compound using chiral catalysts. A powerful example is the transition-metal-catalyzed asymmetric ring-opening of D-A cyclopropanes. nih.gov A derivative of this compound could be subjected to a reaction with a nucleophile in the presence of a chiral metal complex (e.g., based on Rhodium or Palladium). The catalyst would differentiate between the enantiotopic C-C bonds of the cyclopropane ring, leading to a highly enantioselective ring-opening and the formation of a chiral product. The table below summarizes analogous stereoselective transformations that inform the potential of the title compound.
| Reaction Type | Substrate Type | Catalyst/Method | Stereochemical Outcome | Reference |
| Asymmetric Alkylation | α-Substituted Malonate | Imidazolidinone Chiral Auxiliary | High Diastereoselectivity | nih.gov |
| Asymmetric Alkylation | Malonate Ester | Chiral Phase-Transfer Catalyst | High Enantioselectivity (up to 98% ee) | researchgate.netfrontiersin.org |
| Asymmetric Ring Opening | Vinyl Cyclopropane | Chiral Rh(I)-Bisphosphine Complex | High Regio- and Enantioselectivity | nih.govacs.org |
| Asymmetric Rearrangement | Cyclopropylcarbinol | Chiral N-Triflyl Phosphoramide | High Enantioselectivity (up to 99% ee) | nih.gov |
These examples demonstrate that robust methods exist for both the stereoselective synthesis of this compound and for controlling the stereochemistry of its subsequent transformations, making it a valuable building block for the synthesis of complex chiral molecules.
Derivatization and Functionalization Strategies for Dimethyl 2 Cyclopropylmethyl Malonate
Modification of Ester Groups
The two methyl ester groups are primary sites for functionalization. Standard ester manipulations can be employed to convert them into other functional groups, significantly altering the molecule's chemical properties and downstream reactivity.
Hydrolysis: The diester can be hydrolyzed to the corresponding malonic acid derivative, 2-(cyclopropylmethyl)malonic acid, under either acidic or basic conditions. This dicarboxylic acid is a key intermediate that can undergo thermal decarboxylation, a hallmark of the malonic ester synthesis, to yield 3-cyclopropylpropanoic acid. ucalgary.ca
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl groups with other alkyl or aryl groups. This allows for the synthesis of a library of malonic esters with tailored properties, such as solubility or steric hindrance.
Amidation: The ester groups readily react with primary or secondary amines to form amides. Research on analogous dimethyl malonate derivatives demonstrates that reactions with amines like benzylamine (B48309) or cyclohexylamine (B46788) can lead to the formation of disubstituted amides. researchgate.net The reaction with other amines, such as piperidine (B6355638) or morpholine, may yield monosubstituted amides, showcasing the ability to potentially control the degree of amidation. researchgate.net
| Nucleophile | Reaction Condition | Product | Functional Group |
| Water (H₂O) | Acid or Base catalyst, Heat | 2-(cyclopropylmethyl)malonic acid | Dicarboxylic Acid |
| Ethanol (CH₃CH₂OH) | Acid or Base catalyst | Diethyl 2-(cyclopropylmethyl)malonate | Diethyl Ester |
| Benzylamine | Heat | N,N'-dibenzyl-2-(cyclopropylmethyl)malonamide | Diamide |
| Piperidine | Heat | 1-(2-(cyclopropylmethyl)-3-oxo-3-(piperidin-1-yl)propanoyl)piperidine | Diamide/Monoamide |
Functionalization of the Cyclopropylmethyl Side Chain via C-H Activation
Direct functionalization of the cyclopropylmethyl side chain via C-H activation represents a modern and efficient approach to derivatization, avoiding the need for pre-functionalized starting materials. While specific examples for Dimethyl 2-(cyclopropylmethyl)malonate are not extensively documented, established principles of C-H activation can be applied. The carbonyl groups of the malonate can act as weak chelating directing groups, potentially facilitating selective C-H activation at specific positions. Palladium-catalyzed dual C-H functionalization has been successfully used with aromatic ketones, where a carbonyl group assists in the activation of both benzylic and meta C-H bonds. rsc.org A similar strategy could conceivably be explored to activate the C-H bonds of the methylene (B1212753) group adjacent to the cyclopropyl (B3062369) ring or the methine C-H bond on the ring itself.
Potential C-H activation sites include:
Methylene C(sp³)-H bonds: The two hydrogens on the carbon adjacent to the cyclopropyl ring are potential targets for directed C-H activation.
Cyclopropyl C(sp³)-H bonds: The C-H bonds on the three-membered ring, particularly the tertiary C-H, could also be targets for functionalization, leading to more complex substituted cyclopropane (B1198618) derivatives.
Synthesis of Spirocyclic and Fused-Ring Systems from this compound
The unique structure of this compound makes it an attractive precursor for constructing complex cyclic systems.
Spirocycles: A common strategy involves dialkylation of the α-carbon. By introducing a second alkyl chain containing a leaving group, an intramolecular nucleophilic substitution can be triggered to form a spirocyclic compound where the α-carbon of the malonate is the spiro center.
Fused-Ring Systems: The Perkin alicyclic synthesis provides a template for creating fused-ring systems. wikipedia.org This intramolecular variation of the malonic ester synthesis involves reacting the malonate with a dihalide. wikipedia.org For this compound, this could be adapted by first attaching a suitable tether to the α-carbon, followed by an intramolecular cyclization involving the cyclopropyl ring, potentially through a ring-opening/ring-closing cascade, to generate fused bicyclic structures. General strategies involving base-induced ring expansion have been shown to be effective for generating fused seven-membered ring systems, a methodology that could be explored with derivatives of this malonate. chemrxiv.org
Preparation of Heterocyclic Compounds Utilizing this compound
Malonic esters are classic building blocks in heterocyclic synthesis, primarily through condensation reactions with dinucleophilic reagents. nih.gov
Pyrimidines (Barbiturates): A cornerstone reaction is the condensation of malonates with urea (B33335) or thiourea (B124793) in the presence of a strong base like sodium ethoxide. This reaction yields barbiturates or thiobarbiturates, respectively. Applying this to this compound would produce 5-(cyclopropylmethyl)barbituric acid, a derivative belonging to a class of compounds with significant pharmacological history. nih.gov
Coumarins: Thermal cyclization of substituted malonates with phenols can produce 4-hydroxycoumarins. mdpi.com For example, reacting this compound with a substituted phenol (B47542) like 3-methoxyphenol (B1666288) at high temperatures could yield a 3-(cyclopropylmethyl)-4-hydroxycoumarin derivative. mdpi.com
Pyrido[1,2-a]pyrimidines: The Tschitschibabin reaction provides a route to fused heterocyclic systems by reacting malonates with 2-aminopyridines at elevated temperatures, which would lead to the formation of a substituted pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov
| Dinucleophile | Heterocyclic Product Class | Resulting Heterocycle from this compound |
| Urea | Barbituric Acids | 5-(cyclopropylmethyl)barbituric acid |
| 2-Aminopyridine | Pyrido[1,2-a]pyrimidines | 3-(cyclopropylmethyl)pyrido[1,2-a]pyrimidine-2,4-dione |
| 3-Methoxyphenol | 4-Hydroxycoumarins | 3-(cyclopropylmethyl)-4-hydroxy-7-methoxycoumarin |
Polymerization and Material Science Applications of this compound Derivatives
While this compound itself is not a typical monomer, its derivatives can be designed for polymerization and applications in material science.
Polymer Synthesis: The potential for polymerization can be inferred from related malonate structures. For instance, diethyl methylene malonate (DEMM) is a novel monomer that undergoes anionic polymerization at room temperature. nih.gov Similarly, dimethyl dipropargylmalonate has been shown to undergo cyclopolymerization to produce a highly regular polyene. rsc.org By introducing polymerizable functional groups (e.g., vinyl, acrylate, or propargyl groups) onto the this compound backbone, new monomers could be synthesized for various polymerization techniques.
Material Science Applications: Derivatives of dimethyl malonate have been investigated as functional materials for optical applications. Organic conjugated molecules based on a dimethyl malonate electron-withdrawing unit have been synthesized and shown to possess favorable photophysical and photochemical properties for use in anti-blue light lenses. bohrium.com This demonstrates that the malonate core can be integrated into functional materials, suggesting that derivatives of this compound could be explored for similar or novel applications in material science, where the cyclopropylmethyl group might impart unique properties related to rigidity or thermal stability.
Applications of Dimethyl 2 Cyclopropylmethyl Malonate in Advanced Organic Synthesis
Role as a Versatile Building Block in Target-Oriented Synthesis
The utility of Dimethyl 2-(cyclopropylmethyl)malonate in target-oriented synthesis stems from the distinct reactivity of its functional groups. The active methylene (B1212753) group, flanked by two ester functionalities, can be readily deprotonated by a base to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions.
The cyclopropylmethyl group introduces unique steric and electronic properties into the target molecule. The cyclopropane (B1198618) ring is known for its ability to mimic a carbon-carbon double bond in its electronic behavior, potentially influencing the biological activity of the final compound. The synthesis of this building block is typically achieved through the alkylation of dimethyl malonate with cyclopropylmethyl bromide in the presence of a base like sodium ethoxide. marquette.edu Transition metal-catalyzed methods, using palladium, nickel, or copper complexes, can also facilitate this C-C bond formation under milder conditions with high yields. marquette.edu
The general reactivity of the compound is summarized in the table below:
| Functional Group | Type of Reaction | Potential Products |
| Active Methylene | Alkylation, Acylation | Substituted malonic esters, Ketoesters |
| Ester Groups | Hydrolysis, Decarboxylation | Substituted carboxylic acids |
| Ester Groups | Transesterification | Different ester derivatives |
| Ester Groups | Amidation | Malonamides |
| Cyclopropylmethyl | Ring-opening reactions | Homoallylic systems |
Precursor for Synthesizing Pharmacologically Relevant Intermediates
The cyclopropyl (B3062369) moiety is a prevalent structural motif in a wide array of modern pharmaceuticals, valued for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. researchgate.net Consequently, this compound serves as an important precursor for intermediates in the synthesis of these pharmacologically active agents.
While specific synthesis pathways for all cyclopropyl-containing drugs may vary, the utility of cyclopropyl-functionalized malonates is well-recognized. For instance, the core structure of the Hepatitis C virus (HCV) NS3 protease inhibitor, Boceprevir, features a complex bicyclic proline fragment containing a gem-dimethyl cyclopropane ring. researchgate.netdoi.orgnih.gov The synthesis of such intricate bicyclic systems often relies on starting materials that possess a pre-installed cyclopropane ring. doi.org Research has shown the synthesis of related structures, such as diethyl 2-acetamido-2-(cyclopropylmethyl)malonate, highlighting the role of this class of compounds in building peptide-derived molecules for the pharmaceutical industry. researchgate.net The malonate portion of the molecule can be elaborated through hydrolysis, decarboxylation, and amidation to form amino acid-like structures that are key components of peptidomimetic drugs.
Table of Selected Drugs Featuring a Cyclopropyl Moiety:
| Drug Name | Therapeutic Area | Role of Cyclopropyl Group |
|---|---|---|
| Boceprevir | Antiviral (Hepatitis C) | Core structural component of the P2 moiety. nih.gov |
| Simeprevir | Antiviral (Hepatitis C) | Part of the macrocyclic structure. researchgate.net |
| Cabozantinib | Oncology | Contributes to binding affinity. researchgate.net |
| Lumacaftor | Cystic Fibrosis | Key structural element. researchgate.net |
Application in Agrochemical Synthesis and Derivatization
In the agrochemical sector, the search for novel, effective, and environmentally benign pesticides and plant growth regulators is continuous. Malonic acid esters are established intermediates in this field. The parent compound, dimethyl malonate, is a known precursor for fungicides such as isoprothiolane (B132471) and certain plant growth regulators. atamanchemicals.com
The introduction of a cyclopropylmethyl group can significantly modify the biological activity and physical properties of a potential agrochemical. The cyclopropane ring is a feature of the highly successful pyrethroid class of insecticides. doi.org For example, cis-cypermethric acid, an ingredient in insecticides, is a cyclopropane-containing molecule that has also been investigated as a starting material for pharmaceutical intermediates. doi.org This overlap underscores the value of the cyclopropyl motif in designing biologically active compounds. This compound is therefore a prime candidate for the synthesis and derivatization of new agrochemicals, combining the proven utility of the malonate core with the desirable properties of the cyclopropyl group.
Utilization in Catalysis and Ligand Design for Metal Complexes
Malonate derivatives are known for their ability to act as bidentate ligands, chelating to metal ions through the two carbonyl oxygen atoms after deprotonation of the active methylene group. wikipedia.org This chelating property can be exploited in the design of ligands for metal complexes used in catalysis. While specific applications of this compound in this area are not extensively documented in public literature, its potential is clear.
By modifying the ester or cyclopropylmethyl groups, new ligands with tailored steric and electronic properties can be synthesized. These ligands could be used to create catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. For example, titanium has been shown to form complexes with dimethyl malonate, creating catalysts useful in polypropylene (B1209903) polymerization. wikipedia.org The presence of the cyclopropylmethyl group could influence the geometry and reactivity of the resulting metal complex, potentially leading to catalysts with novel selectivity.
Exploration in Natural Product Total Synthesis
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Many natural products contain the cyclopropane ring as a key structural element, often essential for their biological activity. researchgate.netnih.gov Synthetic strategies for these molecules frequently involve the construction of the cyclopropane ring at a key step.
This compound provides a direct route to introduce a C4 unit containing a cyclopropane ring. More broadly, the reaction of dimethyl malonate with cyclopropane-containing electrophiles is a documented strategy in the synthesis of natural product precursors. For example, palladium-catalyzed reactions between sodium dimethyl malonate and substituted butenediols have been used to prepare vinylcyclopropanes, which are important intermediates for more complex molecules. marquette.edu This demonstrates the fundamental utility of combining malonate chemistry with cyclopropane-containing fragments in the pursuit of natural product synthesis. marquette.eduresearchgate.net
Sustainable Applications and Biorenewable Feedstock Integration
Green chemistry principles encourage the use of sustainable methods and renewable resources in chemical synthesis. While this compound is typically derived from petrochemical sources, its application can be aligned with green chemistry goals. For instance, the development of catalytic, high-atom-economy reactions using this building block minimizes waste.
Furthermore, research into the parent compound, dimethyl malonate, has shown its utility in sustainable polymer chemistry. Enzyme-catalyzed, solvent-free synthesis of linear polyesters has been achieved using dimethyl malonate and various diols, with Candida antarctica lipase (B570770) B as the biocatalyst. rsc.org This biocatalytic approach represents a greener alternative to traditional metal-catalyzed polymerization. wikipedia.orgrsc.org Similar enzymatic methods could potentially be applied to this compound to create novel, functionalized biopolyesters from a cyclopropane-containing monomer, opening avenues for new sustainable materials.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of Dimethyl 2 Cyclopropylmethyl Malonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Dimethyl 2-(cyclopropylmethyl)malonate. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
For this compound, the ¹H NMR spectrum is expected to show five distinct signals. The protons of the cyclopropyl (B3062369) ring are known to appear in a highly shielded (upfield) region due to the ring's unique electronic structure. spectrabase.com The methylene (B1212753) protons adjacent to the cyclopropyl group and the methine proton on the malonate backbone will appear further downfield, influenced by the electron-withdrawing ester groups. The two methoxy (B1213986) groups are expected to be chemically equivalent, giving rise to a single, sharp singlet.
The ¹³C NMR spectrum is predicted to display seven distinct carbon signals, corresponding to the seven unique carbon environments in the molecule's asymmetric structure. The carbonyl carbons of the ester groups will appear significantly downfield, while the carbons of the cyclopropyl ring will be in the upfield region.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~3.75 | s | 6H | 2 x -OCH₃ |
| b | ~3.50 | t, J = 7.5 Hz | 1H | -CH(COOCH₃)₂ |
| c | ~2.00 | t, J = 7.5 Hz | 2H | -CH₂-CH(COOCH₃)₂ |
| d | ~0.80 - 1.00 | m | 1H | Cyclopropyl -CH- |
| e | ~0.40 - 0.60 | m | 2H | Cyclopropyl -CH₂- |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | ~169 | 2 x C=O |
| 2 | ~52.5 | 2 x -OCH₃ |
| 3 | ~51.0 | -CH(COOCH₃)₂ |
| 4 | ~35.0 | -CH₂-CH(COOCH₃)₂ |
| 5 | ~8.0 | Cyclopropyl -CH- |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between:
The methine proton (b) and the adjacent methylene protons (c).
The methylene protons (c) and the cyclopropyl methine proton (d).
The cyclopropyl methine proton (d) and the cyclopropyl methylene protons (e, f).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals to their corresponding carbon signals as laid out in the tables above. For instance, it would show a cross-peak between the proton signal at ~3.50 ppm (b) and the carbon signal at ~51.0 ppm (3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure would include:
Correlations from the methoxy protons (a) to the carbonyl carbons (1).
Correlations from the malonate methine proton (b) to the carbonyl carbons (1) and the adjacent methylene carbon (4).
Correlations from the methylene protons (c) to the malonate methine carbon (3) and the cyclopropyl methine carbon (5).
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and provides structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound, the molecular formula is C₁₀H₁₆O₄. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions), providing strong evidence for the compound's identity.
Molecular Formula: C₁₀H₁₆O₄
Calculated Exact Mass: 200.1049 g/mol
Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. fiu.edu GC is used to separate the target compound from any impurities, such as starting materials (e.g., Dimethyl malonate) or side-products. The retention time from the GC provides a characteristic identifier, while the mass spectrometer provides a fragmentation pattern for the eluted compound, confirming its identity.
The fragmentation of malonate esters is well-documented and often involves characteristic losses of alkoxy (-OCH₃) and alkoxycarbonyl (-COOCH₃) groups. mdpi.comacs.org The fragmentation pattern for this compound would be expected to show a molecular ion peak (M⁺) at m/z = 200, followed by fragments resulting from these characteristic cleavages.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 200 | [C₁₀H₁₆O₄]⁺ | Molecular Ion (M⁺) |
| 169 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 141 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |
| 113 | [M - COOCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant absorptions would include C-O stretching vibrations and C-H stretching and bending modes for the alkyl and cyclopropyl groups. The C-H stretching vibrations of the cyclopropyl ring often appear at a higher frequency (>3000 cm⁻¹) than those of typical saturated alkanes. docbrown.info
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would be effective in identifying the symmetric vibrations of the carbon skeleton, including the cyclopropyl ring breathing modes, which may be weak or absent in the IR spectrum.
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~3080 - 3010 | C-H stretch (cyclopropyl) | IR, Raman |
| ~2990 - 2850 | C-H stretch (alkyl, methoxy) | IR, Raman |
| ~1750 - 1730 | C=O stretch (ester) | IR (Strong) |
| ~1450 | C-H bend (CH₂, CH₃) | IR |
| ~1250 - 1150 | C-O stretch (ester) | IR (Strong) |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool for the qualitative and quantitative analysis of this compound. It allows for the separation of the target compound from starting materials, byproducts, and other impurities that may be present after synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. In this method, the compound is passed through a column packed with a non-polar stationary phase and eluted with a polar mobile phase.
The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its ester groups and hydrocarbon structure, this compound is well-retained on standard C18 columns. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape and resolution. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl groups exhibit absorbance at low UV wavelengths (around 210-220 nm).
A typical HPLC method for the analysis of a compound like this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This ensures that any impurities with different polarities are effectively separated and eluted from the column. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, owing to its volatility. This method is highly effective for assessing purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. nih.gov
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. acs.org The column's inner surface is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with this phase. For a moderately polar compound like this compound, a mid-polarity column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is often suitable. hmdb.ca
The temperature of the GC oven is typically programmed to increase during the analysis. This temperature programming allows for the separation of compounds with a range of boiling points, ensuring that both volatile impurities and the main compound are well-resolved. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For structural confirmation, a mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint. The presence of the cyclopropylmethyl group can be investigated through characteristic mass fragments. chinayyhg.comnih.gov
| Parameter | Condition |
|---|---|
| Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While this compound itself is a liquid at room temperature, its solid derivatives can be analyzed using single-crystal X-ray crystallography. wikipedia.org This technique provides the most definitive and detailed three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net It is the primary method for determining the absolute configuration of chiral molecules. nih.gov
The process involves synthesizing a solid derivative of this compound, for instance, through reactions that yield crystalline products. Growing a high-quality single crystal is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections, the intensities and positions of which are meticulously recorded. wikipedia.org
This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting molecular structure provides unambiguous proof of the compound's constitution and conformation in the solid state. For example, a crystallographic study of a derivative could confirm the connectivity of the cyclopropylmethyl group to the malonate backbone and reveal the preferred spatial arrangement of the ester groups. This level of detail is invaluable for understanding structure-activity relationships and reaction mechanisms involving these types of compounds.
| Parameter | Value |
|---|---|
| Empirical Formula | C15H16O4N2 |
| Formula Weight | 288.29 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 9.87 Å, β = 105.2° |
| Volume | 1485.1 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.288 g/cm³ |
| Final R-factor | 0.045 |
Computational and Theoretical Investigations of Dimethyl 2 Cyclopropylmethyl Malonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can provide detailed insights into molecular properties and behavior at the atomic level. However, a comprehensive search of scientific literature reveals a lack of specific studies focused on the quantum chemical calculations for Dimethyl 2-(cyclopropylmethyl)malonate. The following subsections describe the types of studies that would be conducted.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed view of how a molecule like this compound behaves in different environments, such as in a solvent or in the presence of other molecules. This technique is particularly useful for understanding conformational flexibility and the nature of intermolecular forces.
There are no specific molecular dynamics simulation studies on this compound reported in the scientific literature.
Predictive Modeling of Reaction Pathways and Transition States in this compound Transformations
Predictive modeling of reaction pathways involves the use of computational methods to map out the most likely routes for a chemical reaction to proceed. This includes the characterization of transition states, which are the highest energy points along a reaction coordinate. Such studies are crucial for understanding reaction mechanisms and for designing new synthetic routes.
No predictive modeling studies concerning the reaction pathways and transition states of this compound have been found in the available literature.
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a compound. Techniques like DFT and ab initio calculations can be used to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
While these methods are well-established, there are no published computational predictions of the spectroscopic properties (NMR, IR, UV-Vis) specifically for this compound.
Table 7.4.1: Hypothetical Predicted Spectroscopic Data (Note: This table illustrates the kind of data that would be generated from computational predictions. No such data for this compound was found in the literature.)
| Spectroscopic Technique | Predicted Peak/Wavelength | Predicted Intensity/Chemical Shift |
|---|---|---|
| ¹H NMR | Data not available in published literature | Data not available in published literature |
| ¹³C NMR | Data not available in published literature | Data not available in published literature |
| IR | Data not available in published literature | Data not available in published literature |
| UV-Vis | Data not available in published literature | Data not available in published literature |
Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. By systematically modifying the structure of a molecule and observing the effect on its reactivity, it is possible to develop models that can predict the reactivity of new, related compounds. For this compound, SRR studies would involve comparing its reactivity to that of other malonate esters with different substituents.
No specific Structure-Reactivity Relationship (SRR) studies focusing on this compound and its derivatives were identified in the scientific literature.
Future Research Directions and Unexplored Avenues for Dimethyl 2 Cyclopropylmethyl Malonate
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
Reaction Condition Optimization: Machine learning algorithms are adept at optimizing reaction conditions by exploring multidimensional experimental spaces. nih.govnih.gov For transformations involving Dimethyl 2-(cyclopropylmethyl)malonate, ML models can be trained on small datasets to predict the optimal catalyst, solvent, temperature, and reaction time, thereby minimizing laborious trial-and-error experimentation. duke.eduresearchgate.net This approach, often combined with high-throughput experimentation, can accelerate the discovery of new reactions and improve the efficiency of existing ones. nih.gov
Predictive Modeling of Reactivity and Properties: ML models can be developed to predict the reactivity of the cyclopropylmethyl group and the malonate esters under various conditions. This could help in designing experiments and avoiding undesirable side reactions. Furthermore, AI can predict the physicochemical properties of derivatives synthesized from this compound, aiding in the design of molecules with specific characteristics for materials science or medicinal chemistry applications. mdpi.com The integration of AI with automated synthesis platforms could enable the rapid, on-demand synthesis of a library of this compound derivatives for screening purposes. mdpi.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Retrosynthetic Analysis | Discovery of novel, cost-effective, and sustainable synthetic pathways. |
| Reaction Optimization | Rapid identification of optimal conditions, leading to higher yields and purity. nih.gov |
| Property Prediction | In-silico screening of derivatives for desired material or biological properties. |
| Automated Synthesis | High-throughput generation of compound libraries for accelerated discovery. mdpi.com |
Exploration of Novel Reaction Media and Conditions for this compound Transformations
Moving beyond traditional organic solvents is a key goal of green chemistry. Future research on this compound should focus on employing novel reaction media and conditions to enhance efficiency, safety, and sustainability.
Ionic Liquids (ILs): As "green" solvents, ionic liquids offer unique properties like negligible vapor pressure, high thermal stability, and tunable solvation characteristics. sapub.orgnih.gov The alkylation of malonates has been shown to be significantly enhanced in ionic liquids compared to conventional solvents, achieving higher yields. sapub.org Investigating the transformations of this compound in various task-specific ionic liquids could lead to improved reaction kinetics and easier product separation and catalyst recycling. iupac.org
Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for seamless scale-up. acs.orgnih.gov Applying flow chemistry to the synthesis and derivatization of this compound could lead to higher yields, better selectivity, and reduced waste generation. The precise control of temperature and residence time in a flow reactor is particularly advantageous for managing potentially exothermic reactions or unstable intermediates involving the strained cyclopropane (B1198618) ring. acs.org
Development of New Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis. The development of novel catalytic systems tailored for reactions involving this compound is a crucial area for future investigation to achieve high levels of selectivity and efficiency.
Organocatalysis: Chiral organocatalysts have proven effective in the asymmetric Michael addition of malonates to nitroolefins and enones, yielding products with high enantioselectivity. rsc.orgnih.gov Future work could involve designing new bifunctional organocatalysts that can activate both the this compound nucleophile and the electrophile, enabling highly stereoselective carbon-carbon bond formations. researchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Engineering enzymes, such as tautomerases or ene-reductases, could open pathways for the asymmetric synthesis of complex chiral molecules derived from this compound. nih.gov Biocatalytic methods, such as the use of transaminases for creating chiral amines, represent a green and efficient alternative to traditional chemical methods and could be applied to derivatives of this compound. researchgate.net
Phase-Transfer Catalysis: Enantioselective phase-transfer catalysis is a powerful tool for the asymmetric alkylation of malonates. frontiersin.orgnih.gov Developing new chiral phase-transfer catalysts could enable the synthesis of valuable chiral building blocks containing a quaternary carbon center adjacent to the cyclopropylmethyl group, with high yields and excellent enantioselectivities. frontiersin.org
| Catalytic System | Potential Application for this compound | Key Advantage |
| Organocatalysis | Asymmetric Michael additions and other C-C bond formations. rsc.org | Metal-free, environmentally benign, high stereocontrol. |
| Biocatalysis | Enantioselective synthesis of complex chiral derivatives. nih.gov | High selectivity, mild conditions, sustainable. |
| Phase-Transfer Catalysis | Asymmetric synthesis of α-substituted chiral malonates. frontiersin.org | Operational simplicity, scalability, high efficiency. |
Applications in Advanced Materials and Nanotechnology
The unique structural features of this compound make it an intriguing building block for advanced materials and nanotechnology. The malonate group provides a handle for polymerization and functionalization, while the cyclopropyl (B3062369) group can impart unique steric and electronic properties to the resulting materials.
Polymer Synthesis: The malonate moiety can be used in polymerization reactions. For instance, methylidene malonates can undergo polymerization, and the presence of the cyclopropylmethyl group could lead to polymers with novel thermal or mechanical properties. rsc.org This could be explored for creating specialty polymers and coatings.
Functionalization of Nanoparticles: The compound can be used as a surface functionalization agent for nanoparticles. mdpi.com The carboxylic acid groups, accessible after hydrolysis of the esters, could covalently attach to the surface of materials like silica-coated iron oxide nanoparticles. nih.gov The exposed cyclopropyl groups could then influence the nanoparticles' interaction with their environment, potentially finding use in targeted drug delivery or as specialized adsorbents. nih.gov
Metal-Organic Frameworks (MOFs): The dicarboxylate functionality, obtained after hydrolysis, makes this molecule a potential organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). rsc.org The cyclopropylmethyl group would decorate the pores of the MOF, creating a unique chemical environment that could be exploited for selective gas adsorption or catalysis. mdpi.com
Interdisciplinary Research Opportunities Involving this compound
The true potential of this compound will likely be realized through collaborations that bridge chemistry with other scientific disciplines.
Medicinal Chemistry: The cyclopropane ring is a valuable motif in medicinal chemistry, often found in potent pharmaceuticals. researchgate.netnih.gov this compound can serve as a versatile starting material for the synthesis of novel drug candidates. Its derivatives could be explored as potential antiviral, anticancer, or antidepressant agents, leveraging the unique properties conferred by the cyclopropyl group.
Agrochemicals: Similar to its role in pharmaceuticals, the cyclopropane moiety is also present in modern agrochemicals. researchgate.net Research into derivatives of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Chemical Biology and Biotechnology: There is potential for the bio-production of malonate precursors through engineered metabolic pathways. nih.gov Interdisciplinary research could focus on developing microbial strains that can produce cyclopropyl-functionalized malonic acids, offering a sustainable route to this class of compounds. Furthermore, derivatives of this compound could be used to create chemical probes for studying biological systems.
Q & A
Q. What are the optimal synthetic routes for preparing dimethyl 2-(cyclopropylmethyl)malonate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic alkylation of dimethyl malonate using cyclopropylmethyl halides under basic conditions. A typical protocol involves using sodium ethoxide as a base in aprotic solvents (e.g., DMF) to deprotonate the malonate, followed by alkylation with cyclopropylmethyl bromide. For example, diethyl analogs of this compound (e.g., diethyl 2-(cyclopropylmethyl)malonate) have been synthesized with 85% yield using similar conditions . Key variables include:
- Base strength : Stronger bases (e.g., NaH vs. NaOMe) improve deprotonation efficiency but may increase side reactions.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of the malonate anion.
- Temperature : Elevated temperatures (50–70°C) accelerate alkylation but may degrade sensitive substrates.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) :
- 1H NMR : The cyclopropylmethyl group shows characteristic multiplet signals between δ 0.5–1.5 ppm for the cyclopropane protons and a triplet (~δ 2.0–2.5 ppm) for the methylene group adjacent to the malonate core .
- 13C NMR : The malonate carbonyls appear at δ 165–170 ppm, while the cyclopropane carbons resonate at δ 8–12 ppm .
- HRMS : Exact mass analysis confirms molecular formula (e.g., C9H12O4 for this compound) with <2 ppm error .
Q. How does the cyclopropane ring influence the compound’s stability under acidic, basic, or oxidative conditions?
The cyclopropane ring introduces steric strain, making the compound susceptible to ring-opening under strong acidic or oxidative conditions:
- Acidic hydrolysis : The malonate ester hydrolyzes to the diacid, while the cyclopropane may remain intact unless exposed to concentrated H2SO4 or HCl .
- Oxidative stability : Cyclopropane rings are prone to oxidation by agents like KMnO4, leading to diol or ketone derivatives. Stability studies for diethyl analogs show decomposition at >100°C in air .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of cyclopropane ring-opening in malonate derivatives?
Cyclopropane ring-opening in malonates under electrophilic conditions (e.g., HBr or HI) follows a carbocation-mediated pathway . The strained cyclopropane undergoes electrophilic attack at the less substituted carbon, forming a secondary carbocation intermediate. For example, diethyl 2-(cyclopropylmethyl)malonate reacts with HBr to yield a bromoalkyl malonate via Markovnikov addition . Computational studies (DFT) suggest that transition-state stabilization by the malonate’s electron-withdrawing groups directs regioselectivity .
Q. Can enantioselective synthesis of chiral this compound derivatives be achieved?
Yes, asymmetric alkylation using chiral phase-transfer catalysts (e.g., quaternary ammonium salts derived from cinchona alkaloids) can induce enantioselectivity. For example, dimethyl 2-(4-fluorobenzylidene)malonate analogs have been synthesized with 74–83% yield and moderate enantiomeric excess (ee) using chiral auxiliaries . Key factors include:
Q. How do computational models predict the reactivity of this compound in C–H functionalization reactions?
Density functional theory (DFT) studies reveal that the malonate’s electron-deficient core facilitates radical-mediated C–H activation . For instance, copper-catalyzed oxidative radical coupling with alkenes proceeds via a single-electron transfer (SET) mechanism, where the malonate stabilizes radical intermediates . Substituent effects (e.g., cyclopropane vs. linear alkyl groups) alter activation energies by 5–10 kcal/mol, influencing reaction rates .
Q. What biological targets or pathways interact with cyclopropane-containing malonates, and how are these interactions validated?
this compound derivatives show potential as enzyme inhibitors (e.g., cyclooxygenase-2 or Toll-like receptor 4 modulators). For example, arylidene malonates with halogen substituents exhibit anti-inflammatory activity by suppressing NF-κB signaling in vitro . Validation methods include:
Q. How do halogen substituents on analogous malonates (e.g., bromo or fluoro derivatives) affect reactivity in cross-coupling reactions?
Halogenated analogs (e.g., dimethyl 2-(4-bromobenzyl)malonate ) exhibit enhanced reactivity in Suzuki-Miyaura couplings due to the bromide’s superior leaving-group ability. Comparative studies show:
- Bromo derivatives : Achieve >90% coupling yields with aryl boronic acids under Pd catalysis .
- Fluoro derivatives : Lower reactivity in cross-coupling but improve metabolic stability in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
